(5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one
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Overview
Description
The compound “(5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one” is a complex organic molecule featuring multiple thiazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the cyclization of thioureas with α-haloketones or α-haloesters. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
Thiazolidinone derivatives are studied for their potential as catalysts in various organic reactions.
Biology
These compounds have shown promise as antimicrobial, antifungal, and antiviral agents.
Medicine
Industry
Thiazolidinones may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. These interactions can inhibit or activate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
The unique structure of “(5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one” may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H10N2O2S4 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(5E)-5-(2-oxo-3-phenyl-4-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C18H10N2O2S4/c21-17-19(11-7-3-1-4-8-11)15(23)13(25-17)14-16(24)20(18(22)26-14)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChI Key |
IZMJDYXGDXFWCX-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=S)/C(=C\3/C(=S)N(C(=O)S3)C4=CC=CC=C4)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C(=C3C(=S)N(C(=O)S3)C4=CC=CC=C4)SC2=O |
Origin of Product |
United States |
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